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Introduction
Reverse transcription, the process of synthesizing complementary DNA (cDNA) from an RNA

template, is a cornerstone of modern molecular biology. This critical step, catalyzed by a

reverse transcriptase (RT), is the foundation for a multitude of applications, including gene

expression analysis via RT-qPCR, cDNA cloning, and the preparation of libraries for RNA

sequencing (RNA-seq). The choice of reverse transcriptase can significantly impact the yield,

length, and fidelity of the resulting cDNA, and consequently, the success of downstream

applications. This document provides a comprehensive guide to selecting the appropriate

reverse transcriptase for your specific experimental needs, complete with detailed protocols for

key applications.

Key Properties of Reverse Transcriptases
The selection of an optimal reverse transcriptase hinges on understanding four key enzymatic

properties: thermostability, processivity, fidelity, and RNase H activity. Most commercially

available reverse transcriptases are derived from either the Avian Myeloblastosis Virus (AMV)

or the Moloney Murine Leukemia Virus (M-MLV), with many being engineered to enhance

specific properties.[1]
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Thermostability: This refers to the enzyme's ability to maintain its activity at elevated

temperatures.[2] Higher thermostability is crucial when working with RNA templates that

have significant secondary structures or high GC content, as higher reaction temperatures

help to denature these structures, allowing the reverse transcriptase to proceed.[2][3]

Processivity: This is the ability of the enzyme to synthesize a continuous cDNA strand

without dissociating from the RNA template.[2] High processivity is desirable for generating

long cDNAs and for ensuring the complete reverse transcription of transcripts.[2]

Fidelity: This refers to the accuracy of the reverse transcriptase in incorporating the correct

nucleotides during cDNA synthesis.[2] High-fidelity enzymes are critical for applications

where the sequence of the cDNA is important, such as cloning and sequencing.[2] M-MLV-

based reverse transcriptases are generally reported to have a lower error rate than AMV-

based enzymes.[2]

RNase H Activity: This is an intrinsic enzymatic activity of some reverse transcriptases that

degrades the RNA template in the RNA:cDNA hybrid.[4] While this activity can be useful in

some specific applications, it is generally undesirable as it can lead to reduced cDNA yields

and truncated products.[4][5] Many engineered reverse transcriptases have reduced or

eliminated RNase H activity.[4]

Comparative Analysis of Reverse Transcriptases
The following table summarizes the key properties of common types of reverse transcriptases.

Note that specific performance metrics can vary between manufacturers and formulations.
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Property
Wild-Type AMV
RT

Wild-Type M-
MLV RT

Engineered M-
MLV RT
(RNase H-)

Engineered M-
MLV RT (High
Thermostabilit
y)

Optimal

Temperature
42–48°C[2] 37°C[2] 37-42°C

Up to 55°C or

higher[2][6]

Processivity
Higher than M-

MLV[4]

Lower than

AMV[4]
High High

Fidelity (Error

Rate)

Higher error

rate[2]

1 in 15,000 -

27,000 nt[2]

Similar to wild-

type M-MLV

Similar to wild-

type M-MLV

RNase H Activity Present (High)[4]
Present (Lower

than AMV)[7]

Reduced or

Absent[4]

Reduced or

Absent

Recommended

for

RNAs with

secondary

structure[4]

Long RNA

templates (>5kb)

[4]

High cDNA yield,

long

transcripts[4]

GC-rich RNA,

RNA with

secondary

structure[2]

Decision-Making Workflow for Selecting a Reverse
Transcriptase
The choice of a reverse transcriptase should be guided by the specific requirements of your

downstream application and the nature of your RNA sample. The following diagram illustrates a

logical workflow for this selection process.
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Caption: Decision workflow for choosing a reverse transcriptase.

Experimental Protocols
Here we provide detailed protocols for three common applications of reverse transcription.

Protocol 1: First-Strand cDNA Synthesis for RT-qPCR
This protocol is optimized for the synthesis of cDNA that will be used as a template for

quantitative PCR (qPCR) to measure gene expression.

Materials:

Total RNA or mRNA
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Reverse Transcriptase (e.g., an engineered M-MLV RT with high thermostability and RNase

H- activity)

5X or 10X RT Reaction Buffer

dNTP Mix (10 mM each)

Random Hexamers or Oligo(dT) primers

RNase Inhibitor

Nuclease-free water

Procedure:

RNA Template Preparation:

Thaw RNA samples on ice.

In a nuclease-free microcentrifuge tube, combine the following:

Total RNA (10 ng to 1 µg) or mRNA (1-10 ng)

Primer (Random Hexamers: 50-100 ng; Oligo(dT)20: 50 pmol)

Nuclease-free water to a final volume of 10 µL.

Mix gently and centrifuge briefly.

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.[8] This step helps

to denature RNA secondary structures.

Reverse Transcription Reaction Setup:

On ice, prepare a master mix containing the following for each reaction:

5X RT Reaction Buffer: 4 µL

dNTP Mix (10 mM): 2 µL
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RNase Inhibitor (40 U/µL): 1 µL

Reverse Transcriptase (200 U/µL): 1 µL

Nuclease-free water: 2 µL

Mix the master mix gently and add 10 µL to each RNA/primer mixture from step 1.

Incubation:

Mix the final reaction gently and centrifuge briefly.

Incubate at 25°C for 10 minutes (for random hexamer priming).

Incubate at 50-55°C for 30-60 minutes (the optimal temperature depends on the specific

reverse transcriptase used).

Inactivate the enzyme by heating at 85°C for 5 minutes.[9]

cDNA Storage:

The synthesized cDNA can be used immediately for qPCR or stored at -20°C. For long-

term storage, -80°C is recommended.

Protocol 2: First-Strand cDNA Synthesis for Cloning
This protocol is designed to generate full-length cDNA for subsequent cloning into a vector.

High fidelity and processivity are critical for this application.

Materials:

High-quality total RNA or mRNA

High-Fidelity Reverse Transcriptase (engineered M-MLV, RNase H-)

5X RT Reaction Buffer

dNTP Mix (10 mM each)
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Oligo(dT) primer with an anchor sequence or a gene-specific primer

RNase Inhibitor

Nuclease-free water

Procedure:

RNA Template and Primer Annealing:

In a nuclease-free tube, combine:

Total RNA (up to 5 µg) or mRNA (up to 500 ng)

Oligo(dT) primer (50 pmol) or gene-specific primer (10-20 pmol)

Nuclease-free water to 12 µL.

Incubate at 70°C for 5 minutes and then place on ice.

Reverse Transcription Reaction:

To the annealed RNA/primer mix, add the following:

5X RT Reaction Buffer: 4 µL

dNTP Mix (10 mM): 2 µL

RNase Inhibitor (40 U/µL): 1 µL

High-Fidelity Reverse Transcriptase (200 U/µL): 1 µL

Mix gently and centrifuge.

Incubation:

Incubate at 42-50°C for 60 minutes.

Terminate the reaction by heating at 70°C for 15 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNase H Treatment (Optional but Recommended):

To degrade the RNA template, add 1 µL of RNase H and incubate at 37°C for 20 minutes.

This can improve the efficiency of second-strand synthesis.

Proceed to Second-Strand Synthesis:

The first-strand cDNA is now ready for second-strand synthesis according to your chosen

cloning protocol.

Protocol 3: Reverse Transcription for RNA-Seq Library
Preparation
This protocol outlines the reverse transcription step within a typical RNA-seq library preparation

workflow. The goal is to faithfully convert fragmented RNA into a cDNA library for sequencing.

Materials:

Fragmented and purified RNA

Reverse Transcriptase with high processivity and fidelity (RNase H-)

RT Reaction Buffer

dNTP Mix

Random Primers

Actinomycin D (to prevent spurious DNA-dependent DNA synthesis)

Nuclease-free water

Procedure:

Primer Annealing:

In a nuclease-free PCR tube, combine:
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Fragmented RNA (e.g., 1-100 ng)

Random Primers

Nuclease-free water to a volume of 11 µL.

Incubate at 65°C for 5 minutes, then place on ice.

First-Strand Synthesis Master Mix:

Prepare a master mix on ice:

5X First-Strand Buffer: 4 µL

0.1 M DTT: 1 µL

dNTP Mix (10 mM): 2 µL

Actinomycin D (optional): 1 µL

RNase Inhibitor: 0.5 µL

Reverse Transcriptase: 0.5 µL

Add 9 µL of the master mix to the 11 µL of annealed RNA/primer.

Incubation for First-Strand Synthesis:

Incubate the reaction under the following conditions:

25°C for 10 minutes

50°C for 50 minutes

85°C for 5 minutes to inactivate the enzyme.

Hold at 4°C.

Second-Strand Synthesis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately proceed to second-strand synthesis as per the specific RNA-seq library

preparation kit protocol. This typically involves the addition of a second-strand synthesis

buffer, dNTPs, DNA Polymerase I, and RNase H.

Visualization of the Reverse Transcription Process
The following diagram illustrates the fundamental steps of reverse transcription.

Reverse Transcription

5'-UTR-Exon-Intron-Exon-Poly(A)-3'

Primer Annealing
(Oligo(dT), Random, or Gene-Specific) Reverse Transcriptase + dNTPs

First-Strand cDNA Synthesis

3'-UTR-Exon-Exon-5' cDNA

Click to download full resolution via product page

Caption: The process of first-strand cDNA synthesis.

Conclusion
The selection of the right reverse transcriptase is a critical determinant of success for a wide

range of molecular biology applications. By carefully considering the key properties of the

enzyme—thermostability, processivity, fidelity, and RNase H activity—in the context of the

specific experimental goals and RNA template characteristics, researchers can significantly

enhance the quality and reliability of their results. The protocols provided in this document offer

a solid foundation for performing reverse transcription for RT-qPCR, cDNA cloning, and RNA-

seq library preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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